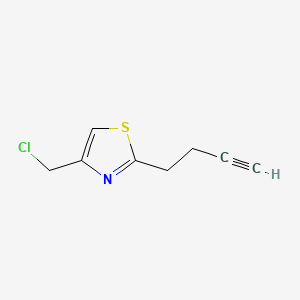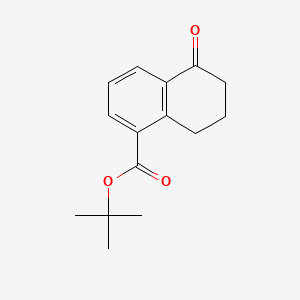
tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate: is an organic compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with tert-butyl esters under specific conditions. For instance, the reaction may involve the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are often scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions .
Comparación Con Compuestos Similares
- tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate
- ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness: tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to its specific tert-butyl ester group and the naphthalene ring system. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
IUPAC Name |
tert-butyl 5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-15(2,3)18-14(17)12-8-4-7-11-10(12)6-5-9-13(11)16/h4,7-8H,5-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPAPIWZGABUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=C1CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
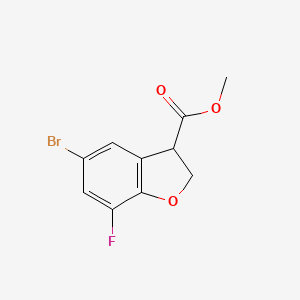
amino}-1,3-thiazole-4-carboxylate](/img/structure/B6609371.png)
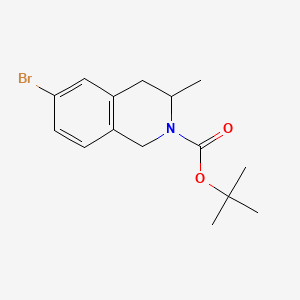
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbaldehyde](/img/structure/B6609385.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)
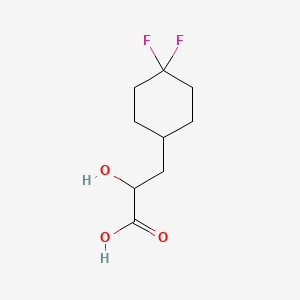
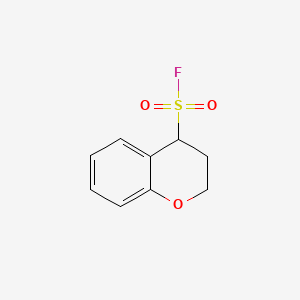
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6609407.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)
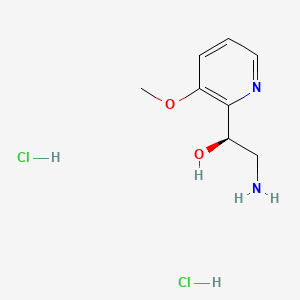
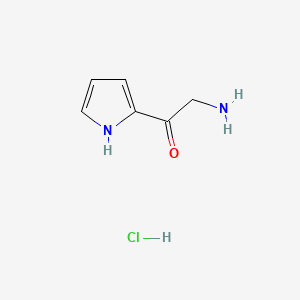
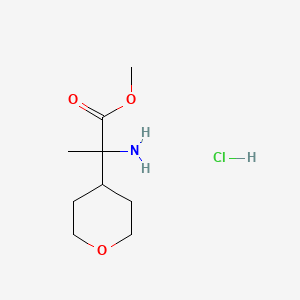
![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)
